molecular formula C11H16ClNO B2402776 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride CAS No. 847199-06-8

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride

Cat. No.: B2402776
CAS No.: 847199-06-8
M. Wt: 213.71
InChI Key: YFXRKXYNQZWTGH-UHFFFAOYSA-N
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Description

“6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride” is a chemical compound with the molecular formula C11H16ClNO . It is a 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepine .

Scientific Research Applications

Synthesis Methods and Molecular Structures

  • Synthesis and Structure Analysis

    A study developed a simple and versatile synthetic approach to closely related benzo[b]pyrimido[5,4-f]azepine derivatives, including 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine, and analyzed their molecular structures and supramolecular assemblies. These compounds have similar molecular conformations with the azepine ring adopting a boat-type conformation in each case (Acosta et al., 2015).

  • Novel Synthesis Techniques

    Another study described a new synthesis technique for aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines. This research expanded the possibilities for preparing a range of previously undescribed compounds (Pecherer et al., 1972).

  • X-ray Diffraction Data

    Research focusing on X-ray diffraction patterns of certain benzo[b]azepine derivatives contributed to understanding their crystallographic properties. These studies are essential for comprehending the structural aspects of these compounds (Macías et al., 2011).

Potential Therapeutic Applications

  • Antiviral Activities

    A study synthesized 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives and evaluated their antiviral activity. This research indicates the potential therapeutic applications of these compounds in antiviral treatments (Demchenko et al., 2019).

  • Synthesis of Sulfamoyl-substituted Derivatives

    Another paper reported the synthesis of 7-Sulfamoyl-substituted 2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepines, highlighting their promising therapeutic potential. This implies potential applications in drug development and pharmacology (Dorogov et al., 2006).

Miscellaneous Applications

  • Cycloaddition Reactions: Research into cycloaddition reactions of azepines with conjugated double bonds possessing electron-withdrawing groups contributes to a broader understanding of organic synthesis processes, potentially leading to the development of new compounds (Saito et al., 1984).

Mechanism of Action

This compound is a selective, high affinity 5-HT2C receptor agonist . This means it binds to 5-HT2C receptors and activates them, which can have various effects depending on the context.

Properties

IUPAC Name

6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-9-5-7-12-8-6-10(9)11;/h2-4,12H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXRKXYNQZWTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847199-06-8
Record name 6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
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Synthesis routes and methods

Procedure details

Dissolve crude 6-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine (35.1 g, 0.198 mol) in 2B-3 ethanol (250 mL), heat the solution to reflux and add 2M HCl in ethanol (108.9 mL, 0.218 mol, 1.1 equiv.). Slowly add heptane (700 mL) over 10 min, then remove the heating mantle and cool the solution to ambient temperature, and finally continue the cooling with an ice/water mixture. Collect the resulting solid by vacuum filtration and wash with cold ethanol:heptane (1:2) (3×100 mL), air-dry for 15 min under vacuum, then further dry the product in a vacuum oven at 60° C. for 1 h to give the desired intermediate as a white granular solid (35.53 g, 63%): mp 246.6-246.9° C.; 1H NMR (300 MHz, DMSO-d6), δ 9.82 (broad s, 1H), 7.12 (dd, 1H, J=7.6, 7.9), 6.88 (d, 1H J=8.2), 6.78 (d, 1H, J=7.3), 3.75 (s, 3H), 3.20-3.00 (m, 8H); 13C NMR (300 MHz, DMSO-d6), δ 156.2, 141.3, 127.4, 127.2, 121.6, 109.7, 55.7, 44.9, 44.7, 31.6, 21.7; MS (ES+) m/z 178 (M+H)+; Anal. Calc'd for C11H15ClNO: C, 62.12; H, 7.11; N, 6.59. Found: C, 61.95; H, 7.64; N, 6.58.
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108.9 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

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